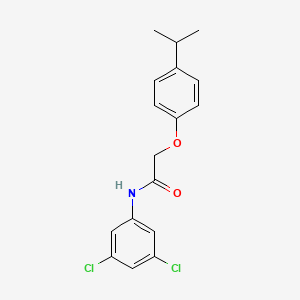![molecular formula C22H19NO2 B5824381 1-[(4-biphenylyloxy)acetyl]indoline](/img/structure/B5824381.png)
1-[(4-biphenylyloxy)acetyl]indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-biphenylyloxy)acetyl]indoline is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound features an indoline core, which is a saturated form of indole, and a biphenylyloxyacetyl group attached to it. This unique structure imparts specific chemical and biological properties to the compound.
準備方法
The synthesis of 1-[(4-biphenylyloxy)acetyl]indoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Biphenylyloxyacetyl Intermediate: The synthesis begins with the preparation of the biphenylyloxyacetyl intermediate. This can be achieved by reacting 4-biphenylol with acetyl chloride in the presence of a base such as pyridine to form 4-biphenylyloxyacetyl chloride.
Indoline Formation: The next step involves the formation of the indoline core. This can be done by cyclizing an appropriate aniline derivative under acidic conditions.
Coupling Reaction: Finally, the biphenylyloxyacetyl chloride is reacted with the indoline derivative in the presence of a base such as triethylamine to form this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.
化学反応の分析
1-[(4-biphenylyloxy)acetyl]indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indoline nitrogen or the biphenylyloxy group, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[(4-biphenylyloxy)acetyl]indoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Biological Studies: Researchers use the compound to investigate its effects on various biological pathways and molecular targets, such as enzymes or receptors.
Chemical Biology: The compound serves as a tool for studying chemical interactions within biological systems, helping to elucidate mechanisms of action and identify potential drug targets.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
作用機序
The mechanism of action of 1-[(4-biphenylyloxy)acetyl]indoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways involved depend on the specific biological context and the target of interest.
類似化合物との比較
1-[(4-biphenylyloxy)acetyl]indoline can be compared with other indoline derivatives and biphenylyloxy compounds. Similar compounds include:
1-acetylindoline: This compound lacks the biphenylyloxy group and may exhibit different biological activities.
4-biphenylyloxyacetic acid: This compound lacks the indoline core and may have different chemical properties and applications.
Indoline-2,3-dione: This compound features a different functional group at the indoline core and may have distinct reactivity and biological effects.
The uniqueness of this compound lies in its combined structural features, which contribute to its specific chemical and biological properties.
特性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(4-phenylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c24-22(23-15-14-19-8-4-5-9-21(19)23)16-25-20-12-10-18(11-13-20)17-6-2-1-3-7-17/h1-13H,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDPOHAQKMQJSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
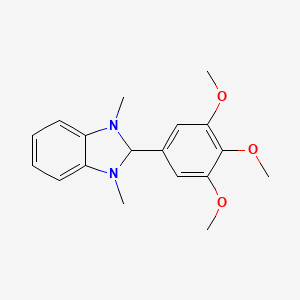
![N-{4-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B5824313.png)
![N-[2-benzyl-5-(4-methylphenyl)pyrazol-3-yl]acetamide](/img/structure/B5824321.png)
![N-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B5824328.png)
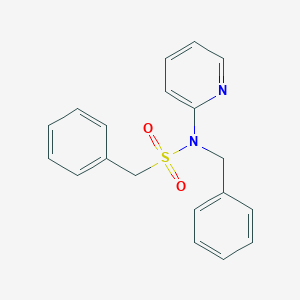
![5-[2-(diethylamino)ethyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime](/img/structure/B5824352.png)
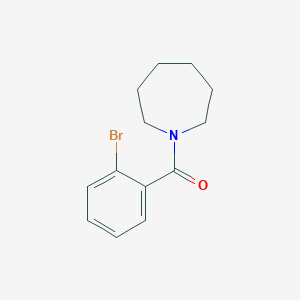
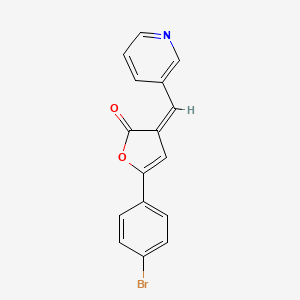
![(E)-2-[(3-nitrobenzoyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B5824365.png)
![N-(3-chloro-4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5824366.png)

![(5E)-3-(3-chlorophenyl)-5-[(2-nitrophenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B5824372.png)
![6-[(2E)-2-[(2-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B5824375.png)
